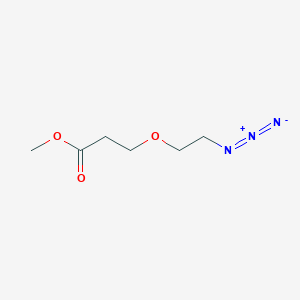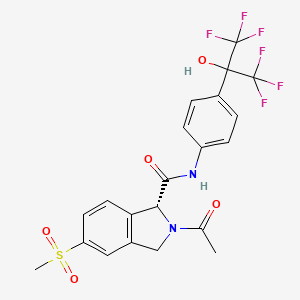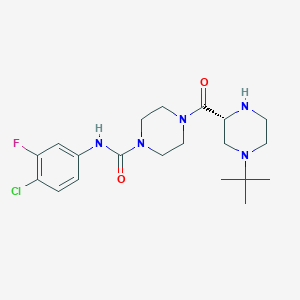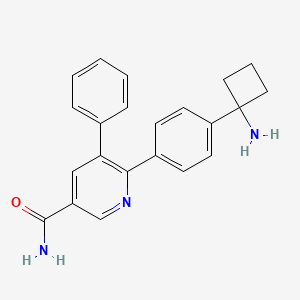
Azido-PEG1-methyl ester
説明
Azido-PEG1-methyl ester is a crosslinker containing an azide group and a methyl ester . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG1-methyl ester is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG1-methyl ester is C6H11N3O3 . It has a molecular weight of 173.2 g/mol .Chemical Reactions Analysis
Azido-PEG1-methyl ester is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG1-methyl ester has a molecular weight of 173.2 g/mol . Its functional group is Azide/Methyl ester . It is stored at -20°C .科学的研究の応用
Synthesis and Functionalization
Functionalized PEG Azides in Conjugation Chemistry and Drug Delivery : Azido-functionalized poly(ethylene glycol) (PEG) derivatives, like Azido-PEG1-methyl ester, are increasingly used in conjugation chemistry and targeted drug delivery. Their incorporation into nanoparticle-forming polymeric systems is essential for effective drug delivery applications. Quantification of azide in these PEG polymers is crucial, and a study demonstrates a method for straightforward NMR-based quantitative end-group analysis, facilitating their use in biomedical applications (Semple et al., 2016).
Dynamic Surface Coatings for Cell Adhesion and Migration : Azido-[polylysine-g-PEG], a cell-repellent material, has been used to create substrates for controlled dynamic cell adhesion. This technique can rapidly trigger cell adhesion and has diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Energy Transport and Vibrational Signaling
- Energy Transport in Azido-PEG-Succinimide Ester Oligomers : A study on azido-PEG-succinimide ester oligomers revealed that they facilitate ballistic energy transport via their covalent backbone. This discovery opens possibilities for new signal transduction strategies in molecular electronics and biochemistry, extending the distances accessible in structural measurements up to about 60 Å (Lin & Rubtsov, 2012).
Polymer Functionalization for Biomedical Applications
Functional Amphiphilic and Degradable Copolymers : Heterofunctional PEG, including azido-PEG variants, has been used in the synthesis of functional amphiphilic and degradable copolymers. This synthesis pathway is valuable for biomedical applications such as drug delivery, demonstrating the versatility of azido-PEG derivatives (Freichels et al., 2011).
Bioconjugation of Biotin for Targeted Drug Delivery : Azido-containing amphiphilic triblock copolymers, like those incorporating azido-PEG, have been used to create functional interfaces for targeted drug delivery. This involves conjugating biotin to the micelles via click chemistry, demonstrating the bioavailability of biotin to avidin (Wang et al., 2009).
Site-Specific PEGylation of Proteins : Azido-PEG derivatives are used for site-specific PEGylation of proteins containing unnatural amino acids. This method is especially useful for creating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQALTVGFQMCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239523 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-methyl ester | |
CAS RN |
1835759-80-2 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)
![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)


![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)